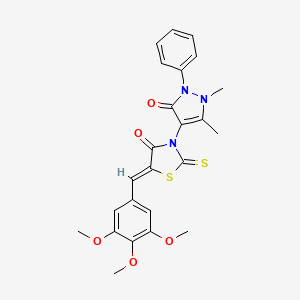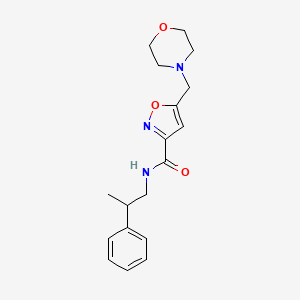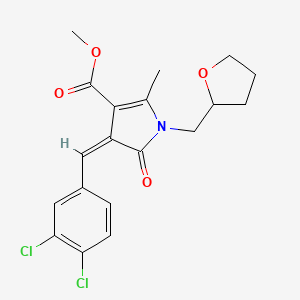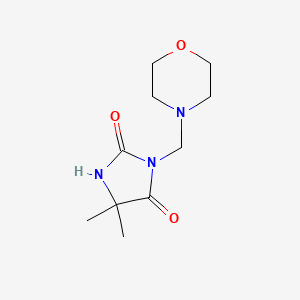
hMAO-B-IN-4
Übersicht
Beschreibung
hMAO-B-IN-4 ist ein selektiver, reversibler und die Blut-Hirn-Schranke durchdringender Hemmstoff der humanen Monoaminoxidase B (hMAO-B). Er hat einen IC50-Wert von 0,067 μM und einen Ki-Wert von 0,03 μM. Diese Verbindung hemmt hMAO-A mit einem IC50-Wert von 33,82 μM. This compound wird in der Forschung im Zusammenhang mit Alzheimer-Krankheit und Parkinson-Krankheit eingesetzt .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of hMAO-B-IN-4, also known as 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one, is the human monoamine oxidase-B (hMAO-B) enzyme . This enzyme plays a crucial role in the oxidative deamination of biogenic amines such as dopamine .
Mode of Action
This compound acts as a selective, reversible, and blood-brain barrier penetrable inhibitor of hMAO-B . It binds to the hMAO-B enzyme, thereby inhibiting its activity. This inhibition reduces the degradation of dopamine, leading to an increase in dopamine levels .
Biochemical Pathways
The inhibition of hMAO-B by this compound affects the dopamine metabolic pathway. Under normal conditions, hMAO-B catalyzes the oxidative deamination of dopamine, converting it into inactive metabolites . The inhibition of hmao-b by this compound prevents this conversion, leading to an increase in dopamine levels .
Pharmacokinetics
It’s also known that this compound is able to penetrate the blood-brain barrier, which is crucial for its effects on the central nervous system .
Result of Action
The primary result of this compound’s action is an increase in dopamine levels in the brain. This is due to the inhibition of hMAO-B, which normally breaks down dopamine . By preventing this breakdown, this compound helps maintain higher levels of dopamine, which can be beneficial in conditions like Parkinson’s disease, where dopamine levels are typically reduced .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, genetic factors can affect the expression and activity of hMAO-B, potentially influencing the effectiveness of this compound . Additionally, other environmental factors such as diet, lifestyle, and exposure to toxins can also impact the overall health of neurons and the balance of neurotransmitters in the brain, thereby potentially affecting the action of this compound .
Biochemische Analyse
Biochemical Properties
The compound 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one has been shown to interact with the glucagon-like peptide-1 receptor (GLP-1R), a protein that plays a crucial role in glucose-dependent insulin secretion .
Cellular Effects
In cellular processes, 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one has been observed to exhibit glucose-dependent insulin secretion in rats following intravenous administration . This indicates that the compound can influence cell function by modulating insulin secretion, which is a key aspect of cellular metabolism .
Molecular Mechanism
At the molecular level, 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one acts as a small molecule activator of the GLP-1R . This suggests that the compound exerts its effects through binding interactions with this receptor, leading to its activation and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration .
Dosage Effects in Animal Models
While specific dosage effects of 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one in animal models have not been detailed in the literature, its observed effects on insulin secretion suggest that it may have dose-dependent impacts on glucose regulation .
Metabolic Pathways
Its interaction with the GLP-1R suggests that it may play a role in the metabolic processes associated with glucose regulation .
Vorbereitungsmethoden
Die Synthese von hMAO-B-IN-4 beinhaltet die Reaktion verschiedener Piperazinderivate mit einem Pyridazinonring. Die Syntheseroute umfasst molekulare Docking-Studien, in silico ADME-Vorhersagen und in vitro biologische Screening-Tests
Analyse Chemischer Reaktionen
hMAO-B-IN-4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können mit gängigen Reduktionsmitteln durchgeführt werden.
Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Piperazin- und Pyridazinon-Moleküle.
Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen umfassen DMSO für die Löslichkeit und verschiedene Katalysatoren zur Erleichterung von Reaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
hMAO-B-IN-4 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird zur Untersuchung von Monoaminoxidase-Hemmern und deren Wechselwirkungen mit verschiedenen Substraten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf den Neurotransmitter-Spiegel und seine möglichen neuroprotektiven Eigenschaften.
Medizin: Als potenzieller therapeutischer Wirkstoff für neurodegenerative Erkrankungen wie Alzheimer und Parkinson untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente zur Behandlung von Monoaminoxidase-Enzymen eingesetzt .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv das hMAO-B-Enzym hemmt. Diese Hemmung verhindert den Abbau von Monoamin-Neurotransmittern, wodurch deren Spiegel im Gehirn erhöht wird. Die molekularen Ziele umfassen die aktive Stelle des hMAO-B-Enzyms, an die this compound bindet und dessen Aktivität hemmt. Diese Wirkung trägt zur Modulation des Neurotransmitter-Spiegels bei, was bei der Behandlung neurodegenerativer Erkrankungen von Vorteil ist .
Vergleich Mit ähnlichen Verbindungen
hMAO-B-IN-4 wird mit anderen Monoaminoxidase-Hemmern verglichen, wie z. B.:
Selegilin: Ein irreversibler MAO-B-Hemmer, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.
Rasagilin: Ein weiterer irreversibler MAO-B-Hemmer mit neuroprotektiven Eigenschaften.
Safinamid: Ein reversibler MAO-B-Hemmer mit zusätzlichen Eigenschaften zur Hemmung der Glutamat-Freisetzung.
This compound ist aufgrund seiner hohen Selektivität und reversiblen Hemmung von hMAO-B einzigartig, was es zu einem vielversprechenden Kandidaten für Forschungs- und potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
(E)-3-(4-phenylmethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2S/c21-19(20-7-4-14-23-20)13-10-16-8-11-18(12-9-16)22-15-17-5-2-1-3-6-17/h1-14H,15H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSMRBDQELHEBO-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE](/img/structure/B3898708.png)

![2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE](/img/structure/B3898729.png)

![3-(2-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3898740.png)


![3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B3898758.png)
![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B3898763.png)

![3-(4-hydroxyphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3898779.png)
amino]methyl}-1-cyclopentylpyrrolidin-2-one](/img/structure/B3898793.png)


